N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[d]thiazole ring fused with a carboxamide group and a phenylpyrimidine moiety. The presence of these functional groups and heterocycles makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The phenylpyrimidine moiety can be synthesized separately through the condensation of appropriate aldehydes with guanidine derivatives. The final step involves coupling the benzo[d]thiazole core with the phenylpyrimidine moiety using suitable coupling agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or flow chemistry, to accelerate reaction times and improve efficiency. Additionally, purification methods like recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[d]thiazole and phenylpyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Phenylpyrimidine derivatives: Compounds with the phenylpyrimidine moiety are known for their roles in medicinal chemistry, particularly as kinase inhibitors.
Uniqueness
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole and phenylpyrimidine moieties, which confer distinct chemical and biological properties.
Biological Activity
N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[d]thiazole core and a phenylpyrimidine moiety. This structural arrangement is critical for its biological activity, as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.
- Interaction with Receptors : It binds to various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Fluorescent Properties : Due to its optoelectronic characteristics, it can serve as a fluorescent probe in bioimaging applications, particularly for visualizing cellular structures like lipid droplets and mitochondria .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against Gram-positive bacteria and fungal strains:
- Activity Against Resistant Strains : Research indicates effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, showcasing its potential as an antimicrobial agent .
Anticonvulsant Activity
Additionally, derivatives of thiazole compounds have shown promising anticonvulsant properties. Although specific data on this compound is limited, related thiazole derivatives have demonstrated significant activity in seizure models .
Case Studies and Research Findings
- Antitumor Properties : A study focusing on the structure-activity relationship (SAR) revealed that modifications on the phenyl ring significantly enhance cytotoxicity against cancer cells. Compounds with electron-donating groups exhibited improved activity due to increased interaction with target proteins .
- Fluorescent Imaging Applications : The compound's fluorescent properties were leveraged in studies for tracking cellular processes in live cells, providing insights into mitochondrial dynamics and lipid metabolism .
Properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(20-24-16-8-4-5-9-17(16)26-20)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXBZFJJLBLMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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